An In-depth Technical Guide to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid (CAS 910442-22-7)
An In-depth Technical Guide to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid (CAS 910442-22-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative featuring a trifluoromethyl group, a functionality of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl moiety can profoundly influence a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a nicotinic acid derivative, this compound belongs to a class of molecules with diverse biological activities.[2] This guide synthesizes available information on analogous compounds to provide a robust predictive profile of its chemical properties, a plausible synthetic route, expected spectral characteristics, and potential for biological applications, offering a foundational resource for researchers.
Chemical Identity and Physicochemical Properties
The fundamental identity of the target compound is established by its chemical structure and CAS number. While experimental data is scarce, we can predict its physicochemical properties by comparison with structurally related analogs.
Table 1: Core Identification of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid
| Identifier | Value |
| Compound Name | 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid |
| CAS Number | 910442-22-7 |
| Molecular Formula | C₈H₆F₃NO₃ |
| Molecular Weight | 221.14 g/mol |
The properties of nicotinic acid derivatives are heavily influenced by their substitution patterns. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to unsubstituted nicotinic acid. The hydroxypyridine core introduces the possibility of tautomerism, which will be discussed in a later section.
Table 2: Predicted Physicochemical Properties and Comparison with Analogs
| Property | Predicted Value for CAS 910442-22-7 | Analog: 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8)[3][4] | Analog: 6-Hydroxy-4-(trifluoromethyl)nicotinic acid |
| Melting Point (°C) | 180-220 (Predicted) | 193-197 | 302-305 (dec.) |
| pKa (Carboxylic Acid) | ~2.5-3.0 (Predicted) | 2.96 ± 0.10 | Not Available |
| Boiling Point (°C) | >250 (Predicted, with decomposition) | 259.3 ± 40.0 | Not Available |
| Density (g/cm³) | ~1.5-1.6 (Predicted) | 1.484 ± 0.06 | Not Available |
Proposed Synthetic Pathway
While a specific synthesis for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid has not been published, a plausible route can be designed based on established methodologies for constructing substituted pyridine rings. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amine and a trifluoromethyl-containing building block.
A potential synthetic approach could start from a trifluoromethyl-substituted β-ketoester, which can undergo a Hantzsch-like pyridine synthesis or a related cyclocondensation reaction.
Step-by-Step Proposed Synthesis:
-
Formation of an Enamine Intermediate: Reaction of ethyl 4,4,4-trifluoroacetoacetate with an enamine derived from a suitable C3 carbonyl compound in the presence of an acid catalyst.
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization upon heating, followed by oxidation (e.g., with nitric acid or air) to form the substituted pyridone ring.
-
Hydrolysis: Saponification of the ester group using a base like sodium hydroxide, followed by acidification, would yield the final carboxylic acid product.
This proposed pathway is illustrative and would require experimental optimization of reaction conditions, catalysts, and purification methods.
Caption: Proposed synthetic workflow for the target compound.
Tautomerism and Predicted Spectral Characteristics
A critical feature of 2-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding 2-pyridone form. In the solid state and in most solvents, the pyridone tautomer, 2-oxo-1,2-dihydropyridine, is generally the more stable form.[5][6] This tautomerism significantly influences the compound's spectral properties and reactivity.
Predicted Spectral Data:
-
¹H NMR: The spectrum is expected to show two aromatic protons on the pyridine ring, likely as doublets or singlets depending on coupling, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The NH proton of the pyridone tautomer would also be present.
-
¹³C NMR: Signals corresponding to the trifluoromethyl carbon (a quartet due to C-F coupling), the carboxylic acid carbonyl, the pyridone carbonyl, the methyl carbon, and the remaining sp² carbons of the pyridine ring are expected.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is anticipated.
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid dimer, C=O stretching for both the carboxylic acid and the pyridone ring, N-H stretching for the pyridone, and strong C-F stretching bands.
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns such as the loss of CO₂ and CF₃.
Potential Biological Activity and Mechanism of Action
Nicotinic acid and its derivatives are known to have a range of biological activities, most notably as lipid-lowering agents.[2] The introduction of a trifluoromethyl group can enhance biological activity and is a common strategy in drug design to improve properties like metabolic stability and cell permeability.[1]
Derivatives of trifluoromethylnicotinic acid are explored in various therapeutic areas:
-
Enzyme Inhibition: Many fluorinated compounds act as potent and selective enzyme inhibitors. This compound could potentially inhibit enzymes involved in metabolic pathways. For example, some nicotinic acid analogs are known to inhibit carbonic anhydrase III.[2]
-
Agrochemicals: Trifluoromethylpyridines are key structural motifs in many modern agrochemicals, including herbicides and insecticides, due to their enhanced efficacy.[7]
-
Oncology: Certain nicotinic acid derivatives have been investigated as inhibitors of protein-protein interactions or as targeted therapies in cancer treatment.[3]
A hypothetical mechanism of action could involve the competitive or non-competitive inhibition of a key metabolic enzyme, where the trifluoromethyl group provides strong binding interactions within the enzyme's active site.
Caption: Hypothetical inhibition of a target enzyme.
Safety and Handling
No specific safety data sheet (SDS) exists for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. However, based on the SDS for structurally similar compounds like 2-Hydroxy-6-(trifluoromethyl)nicotinic acid and 2-Methyl-6-(trifluoromethyl)nicotinic acid, the following precautions are advised:[8][9][10]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[10] Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10]
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[8]
Conclusion and Future Directions
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a promising but underexplored chemical entity. This guide provides a predictive framework for its properties, synthesis, and potential applications based on the well-established chemistry of its analogs. The combination of the nicotinic acid core with methyl and trifluoromethyl substituents suggests potential for novel biological activity.
Future research should focus on the experimental validation of the proposed synthetic route and the thorough characterization of the compound's physicochemical and spectral properties. Subsequent screening for biological activity in relevant assays, guided by the insights from its structural analogs, could uncover valuable applications in drug discovery and agrochemical development.
References
- Apollo Scientific. (2023, July 6). 2-Hydroxy-6-(trifluoromethyl)
- Fluorochem. (2024, December 19). 2-Hydroxy-6-(trifluoromethyl)
- Fisher Scientific. (2010, October 28). 2-Methyl-6-(trifluoromethyl)
- Fisher Scientific. (2024, April 1). 6-(Trifluoromethyl)
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-hydroxynicotinic acid derivative.
-
PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis.
- Amanote Research. (n.d.). Detection and Spectral Analysis of Trifluoromethyl.
-
ChemWhat. (n.d.). 2-HYDROXY-4-METHYL-6-TRIFLUOROMETHYL-NICOTINNITRILE CAS#: 116548-08-4. Retrieved from [Link]
- Ishihara, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 257–273.
- Chen, J. R., et al. (2012). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 14(15), 4975-4981.
-
PubChem. (n.d.). 2-Hydroxynicotinic acid. Retrieved from [Link]
-
Human Metabolome Database. (2013, January 9). Showing metabocard for 2-Hydroxynicotinic acid (HMDB0059710). Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 3. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 4. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [amp.chemicalbook.com]
- 5. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
